molecular formula C8H16O B7823737 2-Hexen-1-ol, 2-ethyl-

2-Hexen-1-ol, 2-ethyl-

Cat. No.: B7823737
M. Wt: 128.21 g/mol
InChI Key: JSRFYJBJQPGAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Trajectories and Milestones in the Investigation of 2-Hexen-1-ol, 2-ethyl-

The investigation of 2-Hexen-1-ol, 2-ethyl- is intrinsically linked to the development of key industrial organic reactions in the late 19th and early 20th centuries. While a specific date for the initial synthesis of 2-Hexen-1-ol, 2-ethyl- is not prominently documented, its origins can be traced back to the advancements in aldol (B89426) condensation and Guerbet reactions.

The aldol condensation, first discovered in 1872 by Charles-Adolphe Wurtz and Alexander Porfyrevich Borodin, laid the groundwork for the synthesis of β-hydroxy aldehydes and their subsequent dehydration to α,β-unsaturated aldehydes. aakash.ac.inresearchgate.net This reaction became a cornerstone of industrial organic synthesis. numberanalytics.com A pivotal application of this reaction is the self-condensation of n-butyraldehyde to produce 2-ethyl-2-hexenal (B1232207). wikipedia.orggoogle.com This unsaturated aldehyde is the direct precursor to 2-Hexen-1-ol, 2-ethyl- through selective reduction of the aldehyde functional group. The large-scale production of 2-ethylhexanol, a major industrial chemical, relies on this initial aldol condensation step, highlighting the historical and ongoing importance of this synthetic route. iranpetroleum.coatamanchemicals.comresearchgate.net

Concurrently, the Guerbet reaction, discovered by Marcel Guerbet in 1899, provided a general method for the dimerization of primary alcohols to form β-alkylated branched alcohols. wikipedia.orgaocs.orgrsc.org This reaction, typically carried out at elevated temperatures with an alkaline catalyst, further established the industrial significance of branched alcohols. aocs.orggoogle.com The Guerbet reaction demonstrated a viable pathway to complex branched structures, which are valued for their unique physical properties, such as low melting points and excellent fluidity, compared to their linear isomers. rsc.orgcore.ac.uk The principles of the Guerbet reaction, involving alcohol dehydrogenation, aldol-type condensation, dehydration, and subsequent hydrogenation, provided a conceptual framework for the synthesis of higher branched alcohols, including the family to which 2-Hexen-1-ol, 2-ethyl- belongs. rsc.org

Foundational Role of 2-Hexen-1-ol, 2-ethyl- in Contemporary Organic Chemistry

The primary significance of 2-Hexen-1-ol, 2-ethyl- in contemporary organic chemistry lies in its role as a key intermediate. It is a crucial stepping stone in the multi-step synthesis of 2-ethylhexanol, a compound produced on a massive scale for use in the manufacture of plasticizers, such as bis(2-ethylhexyl) phthalate (B1215562) (DEHP), and as a solvent. iranpetroleum.coatamanchemicals.comwikipedia.org The industrial process involves the aldol condensation of n-butyraldehyde to 2-ethyl-2-hexenal, which is then hydrogenated. bch.roresearchgate.net While the complete hydrogenation of 2-ethyl-2-hexenal yields 2-ethylhexanol, the selective reduction of the aldehyde group produces 2-Hexen-1-ol, 2-ethyl-. researchgate.netscielo.br

Beyond its role as a precursor to a high-volume commodity chemical, 2-Hexen-1-ol, 2-ethyl- and related unsaturated alcohols are valuable building blocks in their own right. They can participate in a variety of chemical transformations, including oxidation and dehydration, making them useful in the synthesis of other fine chemicals. cymitquimica.com The presence of both a nucleophilic hydroxyl group and an electrophilic double bond allows for a range of synthetic manipulations.

Furthermore, 2-Hexen-1-ol, 2-ethyl- and similar branched unsaturated alcohols have found applications in the flavor and fragrance industry. wikipedia.org The specific arrangement of the double bond and the branching of the carbon chain contribute to their characteristic odors.

Structural Context and Isomeric Considerations for 2-Hexen-1-ol, 2-ethyl- within Unsaturated Branched Alcohols

2-Hexen-1-ol, 2-ethyl- is an organic compound with the chemical formula C8H16O. researchgate.net It is classified as a branched, unsaturated primary alcohol. The structure features an eight-carbon skeleton with a double bond located at the second carbon position (C2) and an ethyl group also attached to C2. The hydroxyl group (-OH) is located at the first carbon position (C1).

The presence of the C=C double bond introduces the possibility of geometric isomerism, specifically cis/trans (or E/Z) isomerism. The arrangement of the substituents around the double bond leads to two distinct stereoisomers:

(E)-2-ethyl-2-hexen-1-ol (trans-isomer)

(Z)-2-ethyl-2-hexen-1-ol (cis-isomer)

These isomers have the same chemical formula and connectivity but differ in the spatial orientation of the groups attached to the double bond, which can influence their physical properties and biological activities. The different spatial arrangements can lead to variations in properties such as boiling point, density, and refractive index, as well as their olfactory characteristics in fragrance applications.

The combination of unsaturation and branching significantly impacts the physical properties of the molecule. Branching generally lowers the melting point and viscosity compared to linear isomers, a principle that is fundamental to the applications of Guerbet alcohols. rsc.orgwikipedia.org The double bond introduces reactivity that is absent in its saturated analogue, 2-ethyl-1-hexanol.

Data Tables

Table 1: Physicochemical Properties of 2-Hexen-1-ol, 2-ethyl-

PropertyValueSource(s)
Molecular Formula C8H16O researchgate.net
Molecular Weight 128.21 g/mol researchgate.netnih.gov
CAS Registry Number 50639-00-4 researchgate.net
Appearance Colorless liquid cymitquimica.com
Boiling Point 159-163 °C (approx.)
XLogP3 2.4 nih.gov

Table 2: Spectroscopic Data for 2-Hexen-1-ol, 2-ethyl-

Spectroscopic TechniqueKey Data PointsSource(s)
Mass Spectrometry (GC-MS) NIST Number: 139523, Top Peak (m/z): 41 nih.gov
¹³C NMR Spectroscopy Spectra available from SpectraBase. nih.gov
Infrared (IR) Spectroscopy Vapor phase IR spectra available from SpectraBase. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylhex-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h6,9H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRFYJBJQPGAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C(CC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50639-00-4
Record name 2-Ethyl-2-hexen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50639-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Sophisticated Synthetic Methodologies and Strategic Approaches for 2 Hexen 1 Ol, 2 Ethyl

Classical and Contemporary Organic Synthesis Pathways to 2-Hexen-1-ol, 2-ethyl-

The synthesis of 2-Hexen-1-ol, 2-ethyl- is primarily rooted in the transformation of C4 aldehydes, particularly n-butyraldehyde. These pathways often involve a sequence of reactions, including carbon-carbon bond formation followed by selective reduction.

Aldol (B89426) Condensation-Hydrogenation Cascades in 2-Hexen-1-ol, 2-ethyl- Production

A prominent and industrially significant route to C8 alcohols involves a cascade reaction that begins with the aldol condensation of n-butyraldehyde (n-butanal). In this process, two molecules of n-butanal react in the presence of a catalyst to form 2-ethyl-2-hexenal (B1232207). This is followed by a dehydration step and subsequent hydrogenation. The direct synthesis of the saturated alcohol, 2-ethylhexanol, from n-butanal through an integrated aldol condensation-hydrogenation process is of crucial interest for industrial production. rsc.orgresearchgate.net This one-pot synthesis is advantageous as it can also simultaneously produce n-butanol. rsc.org

Aldol Condensation: Two molecules of n-butanal undergo an aldol condensation reaction, typically catalyzed by a base, to form 3-hydroxy-2-ethylhexanal.

Dehydration: The aldol adduct readily dehydrates to yield the unsaturated aldehyde, 2-ethyl-2-hexenal.

Hydrogenation: The 2-ethyl-2-hexenal is then hydrogenated. The selective hydrogenation of the carbonyl group (C=O) over the carbon-carbon double bond (C=C) yields the target compound, 2-Hexen-1-ol, 2-ethyl-. Further hydrogenation leads to the saturated alcohol, 2-ethylhexanol.

Bifunctional catalysts are often employed to facilitate this cascade reaction in a single process. For instance, a Ni/Ce-Al2O3 catalyst has been shown to be effective for the direct synthesis of 2-ethylhexanol from n-butanal, achieving a yield of 66.9% under optimized conditions. researchgate.netsemanticscholar.org While the ultimate product in many industrial processes is 2-ethylhexanol, the formation of 2-Hexen-1-ol, 2-ethyl- is a critical intermediate step in the hydrogenation of 2-ethyl-2-hexenal. researchgate.net

Catalysts with moderate to strong acid sites, such as Al2O3 and SiO2-Al2O3, are active for the initial aldol condensation but can deactivate rapidly. researchgate.net In contrast, materials with weak acidity like SiO2 show more stable, albeit lower, catalytic activity. researchgate.net

Reductive Synthesis Strategies for 2-Hexen-1-ol, 2-ethyl- from Unsaturated Aldehydes

The hydrogenation of 2-ethyl-2-hexenal is a consecutive reaction that can proceed through two main pathways:

Pathway 1: Hydrogenation of the C=C bond first to form 2-ethyl-hexanal, followed by hydrogenation of the C=O group to yield 2-ethyl-hexanol.

Pathway 2: Hydrogenation of the C=O bond first to form 2-ethyl-2-hexen-1-ol, followed by hydrogenation of the C=C group to yield 2-ethyl-hexanol.

Kinetic studies on nickel-based catalysts have shown that the hydrogenation of the C=C bond is generally easier and has a lower activation energy (33.66 kJ/mol for 2-ethyl-2-hexenal to 2-ethyl-hexanal) than the hydrogenation of the C=O bond (58.39 kJ/mol for 2-ethyl-hexanal to 2-ethyl-hexanol). researchgate.net This suggests that selectively obtaining 2-Hexen-1-ol, 2-ethyl- requires catalysts that preferentially activate the carbonyl group.

Catalytic Innovations in the Synthesis of 2-Hexen-1-ol, 2-ethyl-

Homogeneous Catalysis in 2-Hexen-1-ol, 2-ethyl- Synthesis

Homogeneous catalysts are known for their high selectivity and activity under mild reaction conditions. uu.nl In the context of synthesizing C8 alcohols, transition metal complexes, such as those based on rhodium, have been utilized in processes like the oxo process or hydroformylation, which produces the n-butanal precursor from propylene (B89431). researchgate.netgoogle.com For the subsequent Guerbet reaction, which can convert butanol to 2-ethyl-1-hexanol, bifunctional catalysts based on copper or palladium precursors combined with sodium butoxide have been studied. researchgate.net

While specific examples focusing exclusively on the homogeneous catalytic synthesis of 2-Hexen-1-ol, 2-ethyl- are less common in the provided literature, the principles of homogeneous catalysis are applicable. mpg.dedntb.gov.ua Designing a homogeneous catalyst for the selective hydrogenation of the C=O group in 2-ethyl-2-hexenal would involve the careful selection of metal centers and ligand systems to tune the catalyst's electronic and steric properties.

Heterogeneous Catalysis for 2-Hexen-1-ol, 2-ethyl- Production

Heterogeneous catalysts are widely used in industrial processes due to their ease of separation from the reaction mixture and their robustness. uu.nl For the production of 2-Hexen-1-ol, 2-ethyl- and its derivatives, various solid catalysts have been investigated.

In the integrated aldol condensation-hydrogenation process, bifunctional catalysts are essential. These catalysts possess both acidic or basic sites for the condensation reaction and metal sites for hydrogenation. A range of metal-supported catalysts have been explored, including Ni/Al2O3, Co/Al2O3, Cu/Al2O3, and Ru/Al2O3. semanticscholar.org Among these, Ni/Al2O3 catalysts have demonstrated superior performance for producing 2-ethylhexanol. semanticscholar.org The addition of promoters, such as Cerium (Ce), to the Ni/Al2O3 catalyst can enhance the competitiveness of the aldol condensation over the direct hydrogenation of n-butanal, thereby improving the selectivity towards C8 products. researchgate.netsemanticscholar.org

The table below summarizes the performance of a Ce-modified Ni/Al2O3 catalyst under optimized conditions. researchgate.net

CatalystNi Loading (%)Reaction Temp. (°C)Reaction Pressure (MPa)Reaction Time (h)2-Ethylhexanol Yield (%)n-Butanol Yield (%)
Ni/Ce-Al2O3101704.0866.918.9

Noble metals, particularly palladium (Pd), are recognized for their high activity in hydrogenating olefinic double bonds. google.com However, they can also be tailored for the selective hydrogenation of unsaturated aldehydes. A Pd/TiO2 catalyst was developed for the direct synthesis of 2-ethylhexanal (B89479) from n-butanal via an integrated aldol condensation-selective hydrogenation process. rsc.org This catalyst demonstrated excellent performance, achieving a 95.4% conversion of n-butanal and up to 99.9% selectivity for 2-ethylhexanal in an autoclave reactor. rsc.org The particle size of the noble metal, as well as the acid-base properties of the support, are critical factors influencing catalytic performance. rsc.org

For the hydrogenation of 2-ethyl-2-hexenal, nickel-based catalysts are often employed. researchgate.netscielo.br A study using a NiO50-Cab50 catalyst at 120°C and 30 bars showed 98.29% conversion of 2-ethyl-2-hexenal with a selectivity of 87.41% to 2-ethyl-hexanol, indicating the formation of 2-Hexen-1-ol, 2-ethyl- as a key intermediate. researchgate.net

Nickel-Based Catalysts for Selective Hydrogenation in 2-Hexen-1-ol, 2-ethyl- Synthesis

Nickel-based catalysts are frequently employed for the hydrogenation of α,β-unsaturated aldehydes like 2-ethyl-2-hexenal due to their high activity and cost-effectiveness compared to noble metal catalysts. mdpi.comwikipedia.org The key challenge in this synthesis is achieving high selectivity for the desired unsaturated alcohol, 2-ethyl-2-hexen-1-ol, by hydrogenating the carbonyl group (C=O) without reducing the carbon-carbon double bond (C=C). tandfonline.combohrium.com

Various forms of nickel catalysts, including Raney nickel and supported nickel catalysts, have been investigated for this transformation. researchgate.netcore.ac.uk Raney nickel, a high-surface-area nickel catalyst, has been shown to hydrogenate 2-ethyl-2-hexenal completely to 2-ethylhexanol, proceeding through the intermediate 2-ethylhexanal. wikipedia.orgresearchgate.net However, under certain conditions, the unsaturated alcohol was not detected, indicating that the reaction pathway favored saturation of the double bond first. researchgate.net

Supported nickel catalysts, often using supports like alumina (B75360) (Al2O3) or silica (B1680970) (SiO2), offer better control over selectivity and stability. scielo.brresearchgate.netresearchgate.net For instance, studies on Ni/Al2O3 catalysts have shown that selectivity towards the intermediate saturated aldehyde, 2-ethyl-hexanal, can be controlled by varying the nickel content. scielo.br A catalyst with 7.3% wt Ni on alumina exhibited the highest selectivity for 2-ethyl-hexanal. scielo.br The hydrogenation of the C=C bond is generally considered easier than that of the C=O bond over nickel catalysts, which makes the selective production of 2-ethyl-2-hexen-1-ol challenging. researchgate.net

The addition of promoters can significantly modify the catalytic properties of nickel. mdpi.com Iron has been explored as a promoter, creating bimetallic Ni-Fe catalysts that can alter selectivity in hydrogenation reactions. mdpi.com Similarly, modifying Raney nickel with silica has been shown to tune its selectivity by facilitating the desorption of intermediate products from the catalyst surface, thereby preventing over-hydrogenation. nih.gov

Table 1: Performance of Nickel-Based Catalysts in 2-Ethyl-2-Hexenal Hydrogenation

Catalyst Support Temperature (°C) Pressure (bar) Conversion (%) Selectivity to 2-Ethyl-Hexanol (%) Citation(s)
NiO50-Cab50 γ-alumina / SiO2 120 30 98.29 87.41 researchgate.netepa.gov
Ni/Al2O3 Alumina 130 1 (atm) ~100 Varies with Ni content scielo.br
Raney Nickel None N/A N/A Complete High for 2-ethylhexanol researchgate.net
Bifunctional Catalysts in Integrated Synthesis of 2-Hexen-1-ol, 2-ethyl-

The industrial production of 2-ethylhexanol, the saturated analog of 2-ethyl-2-hexen-1-ol, typically involves three separate steps: propylene hydroformylation to n-butyraldehyde, aldol condensation of n-butyraldehyde to 2-ethyl-2-hexenal, and finally, the hydrogenation of 2-ethyl-2-hexenal. acs.orgrsc.org Integrating these steps into a one-pot or single-reactor process using bifunctional catalysts offers significant advantages in terms of process efficiency and sustainability. cardiff.ac.uk

Bifunctional catalysts combine acidic or basic sites for the aldol condensation step with metal sites for the hydrogenation step. researchgate.net Several studies have focused on the direct synthesis of 2-ethylhexanol from n-butyraldehyde using such catalysts. rsc.orgsemanticscholar.org For example, a Ni/Ce-Al2O3 catalyst has been developed where the γ-Al2O3 support provides the necessary sites for the self-condensation of n-butyraldehyde, and the nickel species catalyze the subsequent hydrogenation. rsc.orgsemanticscholar.org The addition of ceria (CeO2) as a modifier was found to enhance the competitiveness of the aldol condensation reaction over the direct hydrogenation of n-butyraldehyde, thereby improving the selectivity towards 2-ethylhexanol. rsc.orgsemanticscholar.org

Under optimized conditions (170 °C, 4.0 MPa), a Ni/Ce-Al2O3 catalyst achieved a 66.9% yield of 2-ethylhexanol. semanticscholar.org Similarly, a Ni/La–Al2O3 bifunctional catalyst was effective for the one-pot synthesis, achieving 100% conversion of n-butyraldehyde with a 67.0% selectivity to 2-ethylhexanol at 180 °C and 4 MPa H2 pressure. acs.org These integrated systems streamline the production process, although the primary product is the saturated alcohol, 2-ethylhexanol, formed via the hydrogenation of intermediates including 2-ethyl-2-hexen-1-ol. researchgate.net

Table 2: Performance of Bifunctional Catalysts in One-Pot Synthesis of 2-Ethylhexanol from n-Butyraldehyde

Catalyst Support Temperature (°C) Pressure (MPa) n-Butyraldehyde Conversion (%) 2-Ethylhexanol Selectivity/Yield (%) Citation(s)
Ni/Ce-Al2O3 Ce-modified γ-Al2O3 170 4.0 ~100 66.9 (Yield) semanticscholar.org
Ni/La–Al2O3 La-modified Al2O3 180 4.0 100 67.0 (Selectivity) acs.org
Pd/TiO2 Titania 190 3.2 91.2 89.8 (Selectivity to 2-ethylhexanal) rsc.org

Biocatalytic and Enzymatic Transformations for 2-Hexen-1-ol, 2-ethyl- Production

Biocatalysis presents an environmentally benign alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. rsc.orgnih.gov Enzymes such as alcohol oxidases and alcohol dehydrogenases are particularly relevant for the synthesis of alcohols and aldehydes.

Alcohol oxidases (AOX) are a class of enzymes that catalyze the oxidation of primary alcohols to their corresponding aldehydes using molecular oxygen as the electron acceptor, producing hydrogen peroxide (H2O2) as a byproduct. nih.govwikipedia.orgcreative-enzymes.com This reaction is generally irreversible, which can be advantageous for driving a reaction to completion. nih.gov

While the direct synthesis of 2-ethyl-2-hexen-1-ol via this route is not prominently documented, a key precursor, 2-ethyl-2-hexenal, has been successfully synthesized in a one-pot hybrid cascade. rsc.org This process uses an alcohol oxidase (from K. pastoris) to oxidize n-butanol to n-butyraldehyde, which then undergoes an in-situ aldol condensation catalyzed by a lysine (B10760008) organocatalyst to form 2-ethyl-2-hexenal. rsc.org This biocatalytic-chemocatalytic approach achieved a 73% conversion of n-butanol, yielding 4.7 g/L of 2-ethyl-2-hexenal. rsc.org

The substrate tolerance of some alcohol oxidases extends to unsaturated alcohols, suggesting their potential utility in reactions involving 2-ethyl-2-hexen-1-ol. nih.gov For example, aryl alcohol oxidase from Pleurotus eryngii has been used for the oxidation of trans-2-hexen-1-ol (B124871) to trans-2-hexenal. nih.govbohrium.com This demonstrates the capability of these enzymes to act on α,β-unsaturated alcohols, which is the reverse reaction needed for the synthesis of 2-ethyl-2-hexen-1-ol.

Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. researchgate.net Unlike alcohol oxidases, ADHs typically use cofactors like NAD+/NADH. The reduction of an α,β-unsaturated aldehyde, such as 2-ethyl-2-hexenal, to its corresponding unsaturated alcohol is a reaction well-suited for ADHs. mdpi.comresearchgate.net

The enzymatic reduction of aldehydes can be highly chemoselective, providing an eco-friendly alternative to chemical reducing agents. mdpi.com ADHs have been employed for the selective oxidation of various α,β-unsaturated alcohols, demonstrating their ability to interact with this class of compounds. nih.gov The key advantage of using ADHs for the synthesis of 2-ethyl-2-hexen-1-ol would be the selective reduction of the carbonyl group while preserving the C=C double bond. mdpi.com This high degree of selectivity is a hallmark of enzymatic reactions and can be difficult to achieve with conventional chemical catalysts. nih.govmdpi.com

Green Chemistry Principles Applied to the Synthesis of 2-Hexen-1-ol, 2-ethyl-

The synthesis of 2-ethyl-2-hexen-1-ol and its derivatives can be made more sustainable by applying the principles of green chemistry. sigmaaldrich.comnih.gov These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. sigmaaldrich.comresearchgate.net

Atom Economy and Waste Prevention : One-pot syntheses using bifunctional catalysts, such as the direct conversion of n-butyraldehyde to 2-ethylhexanol, exemplify the principles of waste prevention and atom economy. acs.orgrsc.orgsemanticscholar.org By integrating multiple reaction steps, these processes reduce the need for separation and purification of intermediates, thereby minimizing waste generation. sigmaaldrich.com

Catalysis : The use of heterogeneous nickel-based and bifunctional catalysts is central to the ninth principle of green chemistry. nih.gov These catalysts can be recovered and reused, reducing waste compared to stoichiometric reagents. nih.gov Biocatalysts, such as alcohol oxidases and dehydrogenases, are highly efficient and specific, operating under mild conditions and further embodying this principle. rsc.orgnih.gov

Use of Renewable Feedstocks : Biocatalytic routes open the possibility of using renewable feedstocks. researchgate.net For instance, the synthesis of 2-ethyl-2-hexenal from n-butanol can be part of a larger biorefinery concept where the butanol is derived from the fermentation of biomass. rsc.orgresearchgate.net

Design for Energy Efficiency : Enzymatic reactions are typically conducted at or near ambient temperature and pressure, significantly reducing the energy requirements compared to many conventional chemical processes that demand high temperatures and pressures. rsc.orgnih.govnih.gov

Safer Solvents and Auxiliaries : Biocatalytic reactions are often performed in aqueous media, avoiding the use of volatile and hazardous organic solvents. nih.gov This aligns with the fifth principle of green chemistry, which encourages the use of safer solvent systems. sigmaaldrich.com

By embracing these green chemistry principles, the synthesis of 2-ethyl-2-hexen-1-ol can be shifted towards more sustainable and environmentally responsible methodologies.

Advanced Reactivity and Mechanistic Investigations of 2 Hexen 1 Ol, 2 Ethyl

Oxidation Pathways and Derivative Formation of 2-Hexen-1-ol, 2-ethyl-

The oxidation of 2-Hexen-1-ol, 2-ethyl- is a key transformation, primarily leading to the formation of the corresponding α,β-unsaturated aldehyde, 2-ethyl-2-hexenal (B1232207). The selectivity of this process is crucial to avoid over-oxidation to the carboxylic acid or reaction at the C=C double bond.

The conversion of allylic alcohols to α,β-unsaturated aldehydes is a fundamental reaction in organic synthesis. Various methods have been developed to achieve this transformation with high selectivity. uni.lu While many traditional methods using chromium-based reagents can be effective, contemporary research focuses on greener and more selective catalytic systems.

Palladium cluster catalysts, for instance, have demonstrated high selectivity in the aerobic oxidation of allylic alcohols. rit.edu Another approach involves the use of electrochemically generated hydrogen peroxide (H₂O₂) in the presence of a Platinum black catalyst, which can oxidize a range of allylic alcohols to their corresponding aldehydes in high yields, typically between 64-89%. rsc.orgnih.gov Zirconocene complexes have also been utilized as catalysts for the selective oxidation of the alcohol function in allylic alcohols.

A study on the oxidation of various allylic alcohols using Jones reagent (chromic acid in acetone) showed that this simple procedure can effectively produce α,β-unsaturated aldehydes with high yields, avoiding the need for more expensive reagents like activated manganese dioxide. uni.lu For example, the oxidation of cinnamyl alcohol to cinnamaldehyde (B126680) yielded 84%, and geraniol (B1671447) was converted to geranial with a 91% yield. uni.lu

Table 1: Comparison of Catalytic Systems for the Selective Oxidation of Allylic Alcohols.
Catalytic SystemOxidantTypical YieldReference
Pd Cluster CatalystsMolecular OxygenHigh Selectivity rit.edu
Pt blackH₂O₂ (electrochemically generated)64-89% rsc.orgnih.gov
Jones Reagent (Chromic Acid)-84-91% uni.lu

Biocatalysis has emerged as a powerful alternative to traditional chemical methods for the oxidation of alcohols, offering high selectivity under mild conditions. libretexts.org Flavin-dependent oxidases and Cytochrome P450 monooxygenases are two classes of enzymes that have been investigated for the oxidation of allylic alcohols. pearson.comchemeo.com

Enzymatic oxidation can be highly chemo- and stereoselective. organic-chemistry.org For instance, a chemoenzymatic system using the laccase from Trametes versicolor and TEMPO (2,2,6,6-tetramethylpiperidinyloxy radical) has been applied to oxidize racemic allylic sec-alcohols to their corresponding α,β-unsaturated ketones. spectrabase.com While the primary focus of many studies is on secondary allylic alcohols to produce chiral products, the principles are applicable to primary allylic alcohols like 2-Hexen-1-ol, 2-ethyl-. pearson.comorganic-chemistry.org

Cytochrome P450 monooxygenases are particularly noteworthy for their ability to perform regio-, chemo-, and stereoselective oxidations on various substrates. chemeo.com These enzymes can introduce an oxygen atom from molecular oxygen into the substrate, converting an allylic alcohol into an aldehyde. chemeo.com The challenge often lies in finding an enzyme with the desired activity and selectivity for a specific substrate like 2-Hexen-1-ol, 2-ethyl-.

Reduction Processes and Hydrogenation Kinetics Involving 2-Hexen-1-ol, 2-ethyl-

2-Hexen-1-ol, 2-ethyl- is synthesized through the selective reduction of its precursor, 2-ethyl-2-hexenal. This process requires the chemoselective hydrogenation of the carbonyl group in the presence of a carbon-carbon double bond.

The chemoselective hydrogenation of the C=O bond in α,β-unsaturated aldehydes is a challenging task because the hydrogenation of the C=C bond is thermodynamically more favorable. wikipedia.orgresearchgate.net Consequently, the development of catalysts with high selectivity towards the formation of unsaturated alcohols is a significant area of research.

The structure of the aldehyde can influence the selectivity of the hydrogenation. wikipedia.org Various catalytic systems have been explored, including those based on rhodium and palladium. libretexts.orgresearchgate.net For instance, Rh nanoclusters confined in a metal-organic framework (Rh@MIL-101) have shown excellent performance in the selective hydrogenation of α,β-unsaturated aldehydes. libretexts.org The choice of catalyst, support, and reaction conditions are all critical factors in controlling the selectivity of the hydrogenation towards the desired unsaturated alcohol. wikipedia.org

The hydrogenation of 2-ethyl-2-hexenal is a key industrial process, often aimed at producing 2-ethylhexanol. nist.gov This reaction typically proceeds as a consecutive reaction, where 2-ethyl-2-hexenal is first hydrogenated to 2-ethylhexanal (B89479) (saturating the C=C bond), which is then further hydrogenated to 2-ethylhexanol. researchgate.netnist.govnih.gov The formation of 2-Hexen-1-ol, 2-ethyl- is an alternative, less common pathway where the C=O bond is selectively hydrogenated first.

Kinetic studies on the hydrogenation of 2-ethyl-2-hexenal over nickel-based catalysts have shown that the hydrogenation of the C=C bond is easier than that of the C=O bond. researchgate.netnist.gov A study using a NiO50-Cab50 catalyst found the activation energy for the hydrogenation of 2-ethyl-2-hexenal to 2-ethylhexanal to be 33.66 kJ/mol, while the activation energy for the subsequent hydrogenation of 2-ethylhexanal to 2-ethylhexanol was 58.39 kJ/mol. researchgate.netnist.gov The reaction was determined to be first-order. researchgate.netnist.gov Another study using a Ni/TiO₂ catalyst in isopropanol (B130326) also investigated the kinetics, confirming the reaction pathway to 2-ethylhexanol. wikidata.org

Table 2: Activation Energies for the Consecutive Hydrogenation of 2-Ethyl-2-hexenal over a Nickel-Based Catalyst.
Reaction StepProductActivation Energy (kJ/mol)Reference
Hydrogenation of C=C bond2-Ethylhexanal33.66 researchgate.netnist.gov
Hydrogenation of C=O bond2-Ethylhexanol58.39 researchgate.netnist.gov

Electrophilic and Nucleophilic Reactions of the Unsaturated Moiety in 2-Hexen-1-ol, 2-ethyl-

The carbon-carbon double bond in 2-Hexen-1-ol, 2-ethyl- is susceptible to attack by both electrophiles and nucleophiles, leading to a variety of potential products. The presence of the adjacent hydroxyl group can influence the regioselectivity and stereoselectivity of these reactions.

A common electrophilic addition reaction for alkenes is epoxidation. The Sharpless asymmetric epoxidation is a powerful method for the enantioselective epoxidation of allylic alcohols. libretexts.org This reaction utilizes a titanium-based catalyst and a chiral tartrate ligand to deliver an oxygen atom to one face of the double bond, producing optically active epoxy alcohols. libretexts.org For example, hex-2-en-1-ol can be epoxidized with high enantiomeric excess (94% ee) and yield (85%). libretexts.org This methodology is applicable to 2-Hexen-1-ol, 2-ethyl-, allowing for the stereocontrolled synthesis of the corresponding epoxide.

The double bond can also undergo reactions that result in an allylic shift, where the double bond moves to an adjacent position. wikipedia.org This can occur under both nucleophilic and electrophilic conditions and is facilitated by the formation of a resonance-stabilized allylic intermediate. wikipedia.org For example, the reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide (B78521) yields a mixture of 2-buten-1-ol and 3-buten-2-ol, demonstrating the potential for rearrangement in allylic systems. wikipedia.org

Furthermore, silicon-tethered intramolecular benzyne-ene reactions have been developed for the arylative double bond transposition of allylic alcohols, converting them into aryl-substituted homoallylic alcohols with high regio- and stereoselectivity. rsc.org This highlights the sophisticated transformations that can be achieved by leveraging the reactivity of the allylic system.

Esterification and Etherification Reactions of 2-Hexen-1-ol, 2-ethyl- for Functional Material Synthesis

The presence of a primary hydroxyl group makes 2-ethyl-2-hexen-1-ol and its saturated analogue, 2-ethyl-1-hexanol, valuable precursors in the synthesis of functional materials through esterification and etherification reactions. These reactions modify the alcohol's properties to create monomers, plasticizers, and reactive diluents for various polymer systems.

Esterification is a key reaction for producing high-performance monomers. A prominent example is the reaction of 2-ethyl-1-hexanol with acrylic acid to form 2-ethylhexyl acrylate (B77674) (2-EHA). This process is typically catalyzed by a strong acid. The resulting 2-EHA is a crucial monomer used in the production of acrylate polymers, which are fundamental components in paints, coatings, adhesives, and textiles due to their durability and flexibility researchgate.netscispace.com. The branched 2-ethylhexyl group in the ester inhibits crystallization, which helps in creating polymers with desirable physical properties like reduced viscosity and lower freezing points researchgate.net.

Another significant application of esterification is the production of plasticizers for polymers like polyvinyl chloride (PVC). Diesters such as bis(2-ethylhexyl) phthalate (B1215562) (DEHP) and triesters like tris(2-ethylhexyl) trimellitate (TOTM) are synthesized from 2-ethyl-1-hexanol. These large ester molecules integrate into the polymer matrix, increasing its flexibility and softness.

Etherification reactions also utilize 2-ethyl-1-hexanol to create functional materials. A notable product is 2-ethylhexyl glycidyl (B131873) ether, synthesized through the condensation of 2-ethyl-1-hexanol with epichlorohydrin, followed by dehydrochlorination with a caustic substance chemicalbook.comwikipedia.orgchemdad.comchemicalbook.com. 2-Ethylhexyl glycidyl ether serves as a reactive diluent in epoxy resin formulations. Its primary function is to reduce the viscosity of the resin, making it easier to process and apply in adhesives, sealants, and coatings wikipedia.orgchemicalbook.com. As a reactive diluent, it becomes part of the cross-linked polymer network during the curing process.

Atmospheric Reactivity of 2-Ethyl-1-hexanol and Analogues

The atmospheric fate of volatile organic compounds (VOCs) like 2-ethyl-1-hexanol, an analogue of 2-ethyl-2-hexen-1-ol, is primarily determined by their reactions with atmospheric oxidants. Understanding this reactivity is crucial for assessing their environmental impact.

Reaction with Hydroxyl Radicals in the Atmosphere

The dominant atmospheric loss process for 2-ethyl-1-hexanol during the daytime is its reaction with hydroxyl (OH) radicals. These radicals are highly reactive and play a central role in tropospheric chemistry. The reaction rate coefficients for the interaction between 2-ethyl-1-hexanol and various atmospheric oxidants have been determined in laboratory studies.

Kinetic studies have shown that the reaction with OH radicals is significantly faster than with other oxidants like nitrate (B79036) radicals (NO₃) or chlorine atoms (Cl). The experimentally determined rate coefficient for the reaction of 2-ethyl-1-hexanol with OH radicals is approximately (1.13 ± 0.31) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. In contrast, the rate coefficient for the reaction with NO₃ radicals is much lower, at (2.93 ± 0.92) x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹.

Based on these reaction rates and typical atmospheric concentrations of the oxidants, the atmospheric lifetime of 2-ethyl-1-hexanol can be calculated. The lifetime with respect to the reaction with OH radicals is relatively short, confirming that this is the primary degradation pathway.

Atmospheric Reactivity Data for 2-Ethyl-1-hexanol
OxidantRate Coefficient (k) (cm³ molecule⁻¹ s⁻¹)Assumed Tropospheric ConcentrationCalculated Atmospheric Lifetime
OH Radical(1.13 ± 0.31) x 10⁻¹¹1 x 10⁶ radicals cm⁻³~1 day
NO₃ Radical(2.93 ± 0.92) x 10⁻¹⁵5 x 10⁸ radicals cm⁻³~7.9 days
Cl Atom(1.88 ± 0.25) x 10⁻¹⁰1 x 10⁴ atoms cm⁻³~6.1 days

Environmental Degradation Pathways of 2-Hexen-1-ol, 2-ethyl- in Abiotic Systems

While atmospheric oxidation by OH radicals is a primary degradation route for analogues, the environmental fate of 2-ethyl-2-hexen-1-ol in other abiotic systems, such as water and soil, is governed by different mechanisms. The presence of both a hydroxyl group and a carbon-carbon double bond dictates its reactivity in these environments.

Hydrolysis : In aqueous environments, molecules can undergo hydrolysis, a reaction with water that breaks down the compound. For an unsaturated alcohol like 2-ethyl-2-hexen-1-ol, hydrolysis is generally not a significant degradation pathway under neutral pH conditions found in most natural waters. The C-O and C=C bonds are relatively stable to hydrolysis without a catalyst chemguide.co.uklibretexts.org. Acid-catalyzed hydrolysis can occur but typically requires conditions not commonly found in the environment.

Cutting Edge Spectroscopic and Chromatographic Characterization of 2 Hexen 1 Ol, 2 Ethyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-Hexen-1-ol, 2-ethyl-

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Hexen-1-ol, 2-ethyl- (C8H16O), ¹H and ¹³C NMR would provide a definitive carbon-hydrogen framework.

While comprehensive, peer-reviewed ¹H and ¹³C NMR spectral data for 2-Hexen-1-ol, 2-ethyl- are not widely available in the public domain, the principles of NMR allow for a theoretical elucidation of its structure. A ¹H NMR spectrum would reveal distinct signals for the protons in different chemical environments, such as the hydroxyl proton (-OH), the vinylic proton (=CH-), the methylene (B1212753) protons adjacent to the oxygen (-CH₂OH), and the various alkyl protons. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, would confirm the connectivity of adjacent protons.

Similarly, a ¹³C NMR spectrum would show distinct peaks for each of the eight carbon atoms in the molecule, with their chemical shifts indicating their electronic environment (e.g., sp² hybridized carbons of the double bond, the carbon bonded to the hydroxyl group, and the sp³ alkyl carbons). Some databases reference a ¹³C NMR spectrum for the trans-isomer, which would be critical for confirming the carbon skeleton. nih.gov Furthermore, advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), could be employed to correlate directly bonded proton and carbon atoms, providing unambiguous confirmation of the molecular structure. acs.orgnih.gov

Mass Spectrometry (MS) Applications in the Analysis of 2-Hexen-1-ol, 2-ethyl- and its Metabolites

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental formula of a compound. For 2-Hexen-1-ol, 2-ethyl-, the molecular formula is C₈H₁₆O. nih.gov1pchem.comnih.gov HRMS would be able to distinguish its exact mass (monoisotopic mass: 128.120115130 Da) from other compounds with the same nominal mass but different elemental compositions. nih.gov This capability is essential for confirming the identity of the compound in complex mixtures without ambiguity.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to analyze the fragmentation of a selected parent ion. In the analysis of 2-Hexen-1-ol, 2-ethyl-, an electron ionization (EI) mass spectrum shows a characteristic fragmentation pattern that provides structural clues. The molecular ion peak [M]⁺ at m/z 128 may be observed, though it can be weak. The fragmentation pattern is key to identification. Common fragmentation pathways for allylic alcohols include the loss of water (H₂O), loss of alkyl radicals, and rearrangements. The NIST mass spectrum for the trans-isomer shows a number of prominent peaks that can be used for identification and structural analysis. scribd.com

Table 1: Major Mass Spectrometry Peaks for trans-2-Ethyl-2-hexen-1-ol

Mass-to-Charge Ratio (m/z) Relative Intensity (%) Putative Fragment
41 99.9 C₃H₅⁺ (Allyl cation)
27 97.9 C₂H₃⁺
29 94.9 C₂H₅⁺ (Ethyl cation)
39 74.0 C₃H₃⁺
57 71.3 C₄H₉⁺ (Butyl cation)
55 70.9 C₄H₇⁺
43 48.4 C₃H₇⁺ (Propyl cation)
95 32.2 [M-H₂O-CH₃]⁺
67 31.8 C₅H₇⁺

Data sourced from NIST database entry for trans-2-Ethyl-2-hexen-1-ol. scribd.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in 2-Hexen-1-ol, 2-ethyl-

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound.

For 2-Hexen-1-ol, 2-ethyl-, an FTIR spectrum would display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the alkyl groups would appear just below 3000 cm⁻¹. The presence of the carbon-carbon double bond (C=C) would be confirmed by a stretching vibration band around 1650-1670 cm⁻¹. Additionally, a strong C-O stretching band would be expected in the 1000-1260 cm⁻¹ region. While specific experimental FTIR spectra are not widely published, a vapor phase IR spectrum is available for reference in chemical databases. nih.govepa.gov

Raman spectroscopy would provide complementary information. The C=C double bond, being more polarizable, would typically show a strong signal in the Raman spectrum. While specific studies focusing on the Raman analysis of 2-Hexen-1-ol, 2-ethyl- are scarce, the technique remains a valuable tool for confirming the presence of key functional groups. researchgate.net

Chromatographic Method Development for 2-Hexen-1-ol, 2-ethyl- Separation and Quantification

Chromatographic techniques are essential for separating components from a mixture and for quantifying the amount of a specific analyte. For a volatile compound like 2-Hexen-1-ol, 2-ethyl-, gas chromatography is the method of choice.

Gas chromatography (GC) separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. The retention time (RT), the time it takes for a compound to travel through the column, is a characteristic property used for identification. The identity of 2-Hexen-1-ol, 2-ethyl- has been confirmed in various complex matrices, such as in the volatile organic compounds emitted during wood heat treatment and from plant extracts. mdpi.comnih.govijper.orgresearchgate.net

The use of standardized retention indices, such as the Kovats retention index, allows for the comparison of GC data across different systems. These indices are available for 2-Hexen-1-ol, 2-ethyl- on various column types. nih.gov

Table 2: Kovats Retention Indices for 2-Hexen-1-ol, 2-ethyl-

Column Type Retention Index
Standard Non-Polar 1051
Semi-Standard Non-Polar 989, 1002

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

When coupled with a mass spectrometer (GC-MS), GC provides a powerful tool for both separation and definitive identification. The gas chromatograph separates the components of a mixture, and the mass spectrometer generates a mass spectrum for each component as it elutes from the column. This hyphenated technique has been widely applied to identify 2-Hexen-1-ol, 2-ethyl- in natural products, including sweet cherries and cocoa waste. researchgate.netunm.ac.id The combination of retention time and the mass spectral fragmentation pattern provides a very high degree of confidence in the identification of the compound. nih.govresearchgate.net

Table of Mentioned Compounds

Compound Name
2-Hexen-1-ol, 2-ethyl-
trans-2-Ethyl-2-hexen-1-ol
cis-2-Ethyl-2-hexen-1-ol

Liquid Chromatography for Isomeric Separation and Purity Assessment

The inherent structural nuances of 2-Hexen-1-ol, 2-ethyl-, particularly the presence of geometric isomers (cis/trans or Z/E) stemming from the carbon-carbon double bond, necessitate the use of high-resolution analytical techniques for their separation and quantification. High-performance liquid chromatography (HPLC) stands out as a powerful and versatile method for the analysis of such non-volatile or thermally labile isomers, offering distinct advantages over gas chromatography in certain applications. This section delves into the application of liquid chromatography for the isomeric separation and purity assessment of 2-Hexen-1-ol, 2-ethyl-.

The separation of the geometric isomers of 2-Hexen-1-ol, 2-ethyl-, namely (E)-2-ethyl-2-hexen-1-ol and (Z)-2-ethyl-2-hexen-1-ol, is critical for defining the chemical profile and ensuring the quality of the compound. The subtle differences in the spatial arrangement of the alkyl groups around the double bond lead to variations in their physicochemical properties, which can be exploited for chromatographic separation.

A common approach for the separation of these isomers involves reversed-phase HPLC. In this mode of chromatography, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is driven by the differential partitioning of the isomers between the stationary and mobile phases. The more nonpolar isomer will have a stronger interaction with the stationary phase and thus a longer retention time.

For the analysis of 2-Hexen-1-ol, 2-ethyl- isomers, a C18 column is a frequently employed stationary phase. The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. The precise composition of the mobile phase is a critical parameter that is optimized to achieve the desired resolution between the isomeric peaks. Gradient elution, where the concentration of the organic modifier is increased over the course of the analysis, can be utilized to improve peak shape and reduce analysis time, especially when dealing with complex sample matrices.

The following table outlines a typical set of HPLC conditions that can be employed for the separation of (E)- and (Z)-2-ethyl-2-hexen-1-ol.

Table 1: Illustrative HPLC Parameters for Isomeric Separation of 2-Hexen-1-ol, 2-ethyl-

ParameterValue
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 210 nm

Under these conditions, baseline separation of the (E) and (Z) isomers can often be achieved. The elution order is dependent on the specific interactions with the stationary phase, but typically the trans ((E)) isomer, being more linear and slightly less polar, may elute before the cis ((Z)) isomer.

Purity assessment is another critical application of liquid chromatography in the characterization of 2-Hexen-1-ol, 2-ethyl-. By analyzing a sample under optimized chromatographic conditions, the presence of any impurities can be detected and quantified. The area of the main peak corresponding to 2-Hexen-1-ol, 2-ethyl- is compared to the total area of all peaks in the chromatogram to determine the purity, often expressed as a percentage.

The following table presents hypothetical retention time and peak area data from an HPLC analysis of a 2-Hexen-1-ol, 2-ethyl- sample, illustrating how purity is assessed.

Table 2: Representative Chromatographic Data for Purity Assessment of 2-Hexen-1-ol, 2-ethyl-

Peak No.Retention Time (min)Peak Area (mAU*s)% AreaIdentification
14.5815.20.8Impurity 1
25.721205.663.2(E)-2-ethyl-2-hexen-1-ol
36.15675.435.4(Z)-2-ethyl-2-hexen-1-ol
47.8912.30.6Impurity 2

From this representative data, the total purity of the 2-Hexen-1-ol, 2-ethyl- isomers is calculated to be 98.6%. Furthermore, the relative abundance of the (E) and (Z) isomers can be determined, which in this case is approximately 64:36. This isomeric ratio is a crucial piece of information for quality control and for understanding the synthetic process from which the compound was derived.

Theoretical and Computational Chemistry of 2 Hexen 1 Ol, 2 Ethyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of 2-Hexen-1-ol, 2-ethyl-. These methods, grounded in the principles of quantum mechanics, offer a detailed view of the molecule's behavior.

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules like 2-Hexen-1-ol, 2-ethyl-. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost.

DFT calculations can be employed to determine a variety of electronic properties of 2-Hexen-1-ol, 2-ethyl-. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions.

The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how 2-Hexen-1-ol, 2-ethyl- will interact with other molecules and for understanding its intermolecular forces. For instance, the oxygen atom of the hydroxyl group is expected to be an electron-rich site, making it a likely point of electrophilic attack or hydrogen bonding.

Reactivity descriptors derived from DFT, such as global and local reactivity indices (e.g., chemical potential, hardness, softness, and the Fukui function), can further quantify the molecule's reactivity. The Fukui function, in particular, can identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

A hypothetical DFT study on 2-Hexen-1-ol, 2-ethyl- could yield the following data:

Calculated PropertyValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment1.8 D

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are highly reliable for performing conformational analysis. For a flexible molecule like 2-Hexen-1-ol, 2-ethyl-, which has several rotatable single bonds, a multitude of conformations are possible.

A systematic conformational search can be conducted using ab initio methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, to identify the most stable conformers in the gas phase and in solution. The potential energy surface (PES) can be scanned by systematically rotating the dihedral angles of the key single bonds, such as the C-C bonds in the hexenyl chain and the C-O bond of the alcohol group.

A representative data table from an ab initio conformational analysis might look as follows:

ConformerRelative Energy (kcal/mol)Boltzmann Population (%) at 298 K
Conformer 1 (Global Minimum)0.0045.2
Conformer 20.8520.1
Conformer 31.508.5
Conformer 42.103.7

Molecular Dynamics and Molecular Mechanics Simulations for Conformational Space Exploration of 2-Hexen-1-ol, 2-ethyl-

While quantum chemical methods provide high accuracy, they are computationally expensive for exploring the vast conformational space of a flexible molecule over time. Molecular Dynamics (MD) and Molecular Mechanics (MM) simulations offer a computationally efficient alternative for this purpose.

MD simulations model the atomic motions of 2-Hexen-1-ol, 2-ethyl- over time by solving Newton's equations of motion. These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to mimic experimental conditions. By analyzing the trajectory of the simulation, one can gain insights into the dynamic behavior of the molecule, including its conformational flexibility, the timescales of conformational changes, and the influence of the solvent on its structure.

MM methods, which use a classical force field to describe the potential energy of the system, are particularly well-suited for large-scale conformational searches. Techniques such as simulated annealing or replica exchange molecular dynamics can be employed to efficiently explore the conformational landscape and identify low-energy conformers.

The results from MD and MM simulations can complement the more accurate but static picture provided by quantum chemical calculations. For example, MD simulations can reveal the pathways of conformational transitions and the role of solvent molecules in stabilizing certain conformations.

A typical output from an MD simulation analysis could be a Ramachandran-like plot for key dihedral angles, showing the most frequently visited conformational states.

In Silico Modeling of Reaction Mechanisms and Transition States for 2-Hexen-1-ol, 2-ethyl- Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving 2-Hexen-1-ol, 2-ethyl-. By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states.

For instance, the oxidation of the primary alcohol group in 2-Hexen-1-ol, 2-ethyl- to an aldehyde or a carboxylic acid is a common transformation. DFT calculations can be used to model the reaction pathway, locate the transition state structure, and calculate the activation energy. This information is crucial for understanding the reaction kinetics and for predicting the reaction rate.

Similarly, reactions involving the carbon-carbon double bond, such as electrophilic additions or epoxidation, can be studied computationally. By comparing the activation energies of different possible reaction pathways, one can predict the regioselectivity and stereoselectivity of the reaction.

A hypothetical reaction coordinate diagram for the oxidation of 2-Hexen-1-ol, 2-ethyl- could be generated, showing the relative energies of the reactant, transition state, and product.

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants (2-Hexen-1-ol, 2-ethyl- + Oxidant)0.0
2Transition State 1+15.2
3Intermediate-5.8
4Transition State 2+10.5
5Products (Aldehyde + Reduced Oxidant)-25.0

Prediction of Spectroscopic Signatures of 2-Hexen-1-ol, 2-ethyl-

Computational methods can accurately predict various spectroscopic properties of 2-Hexen-1-ol, 2-ethyl-, which is invaluable for interpreting experimental spectra and for identifying the compound.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of 2-Hexen-1-ol, 2-ethyl-. By calculating the chemical shifts for different conformers and averaging them based on their Boltzmann populations, a more accurate prediction can be obtained. These predicted spectra can then be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies and IR intensities of 2-Hexen-1-ol, 2-ethyl- can be calculated using DFT. The predicted IR spectrum can help in assigning the vibrational modes observed in an experimental spectrum. For example, the characteristic stretching frequency of the O-H bond in the alcohol group and the C=C bond of the alkene can be accurately predicted.

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can help in understanding the fragmentation patterns observed in MS. By calculating the bond dissociation energies and the stability of potential fragment ions, it is possible to rationalize the observed fragmentation pathways.

A table of predicted spectroscopic data could be presented as follows:

Spectroscopic DataPredicted ValueExperimental Correlation
13C NMR Chemical Shift (C=C)~125-140 ppmCharacteristic of alkene carbons
1H NMR Chemical Shift (CH2OH)~4.0 ppmTypical for allylic alcohols
IR Frequency (O-H stretch)~3300-3400 cm-1Broad peak indicative of hydrogen bonding
IR Frequency (C=C stretch)~1650-1670 cm-1Characteristic of a substituted alkene

Diverse Applications and Industrial Utility of 2 Hexen 1 Ol, 2 Ethyl Excluding Prohibited Categories

Industrial Manufacturing Processes Involving 2-Hexen-1-ol, 2-ethyl-

The compound 2-Hexen-1-ol, 2-ethyl-, scientifically referred to as 2-ethyl-2-hexen-1-ol, is a significant intermediate in large-scale industrial chemical synthesis, primarily in the production of 2-ethylhexanol. The manufacturing processes involving this compound are part of a multi-step synthesis that begins with simpler aldehydes and proceeds through controlled condensation and hydrogenation reactions.

The principal pathway to 2-ethylhexanol commences with n-butyraldehyde. This starting material undergoes an aldol (B89426) condensation reaction, which is a cornerstone of carbon-carbon bond formation in industrial organic synthesis. In this step, two molecules of n-butyraldehyde react in the presence of a catalyst to form an intermediate, which then dehydrates to yield 2-ethyl-2-hexenal (B1232207). nih.gov

The subsequent and crucial stage of the process is the hydrogenation of 2-ethyl-2-hexenal. This is where 2-Hexen-1-ol, 2-ethyl- emerges as a key, albeit transient, participant. The hydrogenation of 2-ethyl-2-hexenal is a consecutive reaction that can proceed through two primary pathways to the final product, 2-ethylhexanol. researchgate.net

One pathway involves the initial hydrogenation of the carbon-carbon double bond to form 2-ethylhexanal (B89479), which is then further hydrogenated to 2-ethylhexanol. The alternative pathway involves the initial hydrogenation of the aldehyde group (C=O) to a primary alcohol, forming 2-Hexen-1-ol, 2-ethyl-. This unsaturated alcohol is then subsequently hydrogenated at the carbon-carbon double bond to yield the final product, 2-ethylhexanol. Research indicates that the hydrogenation of the C=C bond is often energetically more favorable than the reduction of the C=O group. researchgate.net

The direct synthesis of 2-ethylhexanol from n-butanal via the integration of aldol condensation and hydrogenation is a subject of significant industrial interest. rsc.org The choice of catalyst and reaction conditions plays a pivotal role in determining the selectivity towards either of the intermediate pathways. Industrial processes are typically carried out in the liquid or gas phase using heterogeneous catalysts.

Key parameters such as temperature, pressure, and the specific catalyst employed are carefully controlled to optimize the yield of 2-ethylhexanol. For instance, the liquid phase hydrogenation of 2-ethyl-2-hexenal is often conducted at temperatures ranging from 120 to 180°C and pressures between 10 and 100 bars. Nickel-based catalysts, including Raney Nickel, are frequently utilized for this transformation. researchgate.net The composition of these catalysts can be complex, sometimes incorporating other metals like copper and chromium to enhance performance and selectivity.

The following interactive data table summarizes typical catalysts and conditions for the hydrogenation of 2-ethyl-2-hexenal, a process in which 2-Hexen-1-ol, 2-ethyl- is a potential intermediate.

CatalystTemperature Range (°C)Pressure Range (bar)PhaseReference
Nickel-based catalyst100 - 12030Fixed Bed researchgate.net
Raney Nickel / Nickel BorideNot specifiedNot specifiedSlurry
Commercial Ni, Pd, Ni-SNot specifiedNot specifiedLiquid
Ni-Cu-Cr120 - 18010 - 100Liquid
Copper-based140 - 160Varies with temp.Not specified
Nickel on SiO2120 - 14020 - 25Liquid

Ultimately, the crude 2-ethylhexanol product, formed through the hydrogenation of intermediates like 2-Hexen-1-ol, 2-ethyl-, undergoes a final rectification or distillation step to achieve the high purity (often ≥99.6%) required for its diverse industrial applications. google.com

Environmental Chemistry and Chemoecological Significance of 2 Hexen 1 Ol, 2 Ethyl

Natural Occurrence and Biosynthesis Pathways of 2-Hexen-1-ol, 2-ethyl- in Biological Systems

Emission from Plants and Fruits as Volatile Organic Compounds (VOCs)

2-Ethyl-1-hexanol, a branched eight-carbon alcohol, is a naturally occurring volatile organic compound (VOC) found in various plants and fruits. epa.govnih.gov It has been identified as a component of natural plant fragrances. atamanchemicals.com The emission of 2-ethyl-1-hexanol from plants contributes to the complex blend of volatiles that mediate interactions between plants and their environment.

Research has identified 2-ethyl-1-hexanol in the emissions of several plant species. For instance, it has been detected in the leaf emissions of Pisum sativum cv. AVOLA. It is also considered a volatile oil component and a plant metabolite. atamanchemicals.com While it can be released directly by plants, its presence in indoor environments has also been linked to emissions from plastic pots used for ornamental plants. researchgate.netashs.org

The compound is also found in a variety of foods and is used as a flavor volatile. epa.gov Its presence has been reported in Camellia sinensis (the tea plant) and Alpinia chinensis (a type of ginger). nih.gov

The table below summarizes the occurrence of 2-ethyl-1-hexanol and related hexenol compounds in various plant species.

Plant SpeciesCompound(s) DetectedSource
Pisum sativum cv. AVOLA2-ethylhexan-1-ol, (E)-2-hexen-1-ol frontiersin.org
Wheat (Triticum aestivum)(E)-2-hexen-1-ol, (Z)-3-hexen-1-ol mdpi.com
Clipped Clover(Z)-2-hexen-1-ol conicet.gov.ar
Lima Bean Leaves(Z)-3-hexen-1-ol conicet.gov.ar
Maize Seedlings(Z)-3-hexen-1-ol conicet.gov.ar

Occurrence in Microorganisms and Bio-production Pathways

Certain microorganisms are capable of producing 2-ethyl-1-hexanol. For example, the fungus Aspergillus versicolor has been shown to emit 2-ethyl-1-hexanol when cultivated on various media, including indoor dust. nih.gov This production is a result of the fungus metabolizing hydrocarbons and fatty acids present in the substrate. nih.gov

The biosynthesis of 2-ethyl-1-hexanol in microorganisms is often linked to the degradation of plasticizers. researchgate.netnih.gov Various bacteria, fungi, and yeasts can hydrolyze common plasticizers like di(2-ethylhexyl) phthalate (B1215562) (DEHP), releasing 2-ethyl-1-hexanol as a metabolite. researchgate.net This microbial degradation of plasticizers is considered a significant source of 2-ethyl-1-hexanol in indoor environments. nih.gov While some microorganisms can produce this alcohol, many are also capable of oxidizing it further to the less volatile 2-ethylhexanoic acid. nih.gov

Environmental Fate and Abiotic Transformation Mechanisms of 2-Hexen-1-ol, 2-ethyl-

Atmospheric Degradation by Hydroxyl Radicals

Once released into the atmosphere, 2-ethyl-1-hexanol and related unsaturated alcohols are subject to degradation by hydroxyl radicals (•OH), which are highly reactive and act as a primary "detergent" in the troposphere. conicet.gov.arunito.it The reaction with hydroxyl radicals is a key removal pathway for these volatile organic compounds.

The rate of degradation depends on the structure of the alcohol. For instance, the position of the double bond and substituents influences the reaction rate with •OH radicals. conicet.gov.ar The atmospheric lifetime of these compounds is estimated based on their reaction rate coefficients. For example, the atmospheric lifetime of E,E-2,4-hexadienal, a related compound, with hydroxyl radicals is estimated to be about 2.6 hours. researchgate.net The degradation of (E)-2-hexen-1-ol by hydroxyl radicals has been shown to produce butanal as a major degradation product. conicet.gov.arconicet.gov.ar

Volatilization and Distribution in Environmental Compartments

Due to its moderate volatility, 2-ethyl-1-hexanol can be released into the atmosphere from various sources. arkema.com In the environment, it can volatilize from soil or water surfaces into the atmosphere. researchgate.net Its distribution in different environmental compartments is influenced by its physical and chemical properties. It is poorly soluble in water but soluble in most organic solvents. atamanchemicals.com

2-Ethyl-1-hexanol is not expected to bind significantly to soil or sediment due to its low adsorption coefficient. arkema.com Furthermore, it is readily biodegradable, which limits its persistence in the environment. arkema.com Potential releases into wastewater are expected to biodegrade rapidly in wastewater treatment plants. arkema.com

Role of 2-Hexen-1-ol, 2-ethyl- in Chemical Ecology Beyond Direct Biological Effects

2-Ethyl-1-hexanol and its isomers play a role in the chemical communication systems of various organisms, acting as semiochemicals. A semiochemical is a chemical substance or mixture that carries a message for the purpose of communication between organisms.

2-Ethyl-1-hexanol has been identified as a pheromone or attractant for several species. pherobase.com For example, it is listed as a pheromone for the thinstripe hermit crab (Clibanarius vittatus), the Florida stone crab (Menippe mercenaria), the grey hermit crab (Pagurus pollicaris), the Atlantic blue crab (Callinectes sapidus), and the European rabbit (Oryctolagus cuniculus). pherobase.com It also acts as an attractant for the moth Hypsipyla grandella. pherobase.com

The table below details the role of 2-Ethyl-1-hexanol as a semiochemical for various species.

SpeciesCommon NameCategory of Chemical Signal
Clibanarius vittatusThinstripe hermit crabPheromone
Menippe mercenariaFlorida stone crabPheromone
Pagurus pollicarisGrey hermit crabPheromone
Callinectes sapidusAtlantic blue crabPheromone
Oryctolagus cuniculusEuropean rabbitPheromone
Hypsipyla grandellaAttractant

Plant-Insect Interactions via Volatile Chemical Cues (excluding repellent/attractant effects on pest control)

While direct research on the specific role of 2-ethyl-2-hexen-1-ol in mediating plant-insect interactions is limited, its confirmed presence as a plant volatile suggests a likely involvement in chemical signaling pathways. The emission of volatile organic compounds is a key mechanism through which plants interact with their environment, including communicating with insects for purposes other than direct pest deterrence or attraction for pollination.

Recent studies have identified (E)-2-ethyl-2-hexen-1-ol as a volatile organic compound emitted by the leaves of certain grapevine varieties, particularly in response to inoculation with the pathogen Plasmopara viticola, the causal agent of downy mildew. nih.gov This finding is significant as it establishes the compound's natural origin in the plant kingdom and links its production to stress responses. The blend of volatiles released by a plant under biotic stress can serve as a crucial cue for other organisms in the ecosystem.

The response of less susceptible grapevine varieties and resistant controls to pathogen infection was associated with an increase in the absolute peak area of several compounds, including (E)-2-hexen-1-ol and geranylacetone. nih.gov While the primary role of these emissions may be in direct defense against the pathogen or in signaling to other parts of the plant, they also enter the atmospheric environment where they can be intercepted by insects.

Although not a plant-derived example, the identification of E-2-ethyl-2-hexen-1-ol as a major volatile compound in the head and/or thorax of Camponotus quadrisectus ants highlights its role as a semiochemical in the insect world. researchgate.net

Given the established roles of structurally similar C6 unsaturated alcohols, often referred to as green leaf volatiles (GLVs), it is plausible to infer potential functions for 2-ethyl-2-hexen-1-ol. GLVs like (Z)-3-hexen-1-ol are known to be released upon tissue damage and can act as signals to attract natural enemies of herbivores, or to prime the defenses of neighboring plants. While these effects border on pest control, the signaling aspect to beneficial insects is a key component of these intricate interactions. It is therefore hypothesized that 2-ethyl-2-hexen-1-ol, as a C8 unsaturated alcohol, may function in a similar capacity within a plant's chemical communication repertoire. Further research is needed to elucidate the specific interactions mediated by this compound.

Contribution to Atmospheric Chemistry and Aerosol Formation (if purely chemical, non-biological)

Once released into the atmosphere, 2-ethyl-2-hexen-1-ol, like other biogenic volatile organic compounds, participates in a series of chemical reactions that can influence air quality and climate. The atmospheric fate of such compounds is primarily governed by their reactions with key oxidants: the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃).

The atmospheric chemistry of unsaturated alcohols is largely dictated by the presence of the carbon-carbon double bond, which is highly reactive towards these oxidants. scielo.br For 2-ethyl-2-hexen-1-ol, the primary atmospheric degradation pathway during the daytime is expected to be its reaction with the hydroxyl radical. This reaction likely proceeds via the addition of the OH radical to the double bond, initiating a cascade of oxidation reactions. scielo.br

While specific kinetic data for 2-ethyl-2-hexen-1-ol is not available, the reaction rates of other unsaturated C5-C8 alcohols provide a basis for estimating its atmospheric lifetime. The table below summarizes the rate constants for the gas-phase reactions of several structurally related unsaturated alcohols with major atmospheric oxidants.

Unsaturated AlcoholReaction with OH (kOH) (cm³ molecule⁻¹ s⁻¹)Reaction with O₃ (kO₃) (cm³ molecule⁻¹ s⁻¹)Reaction with Cl atoms (kCl) (cm³ molecule⁻¹ s⁻¹)
(Z)-2-penten-1-ol-(1.1 ± 0.2) x 10⁻¹⁶(2.99 ± 0.53) x 10⁻¹⁰
(E)-2-hexen-1-ol-(1.2 ± 0.2) x 10⁻¹⁶(3.41 ± 0.65) x 10⁻¹⁰
(E)-3-hexen-1-ol-(6.4 ± 1.0) x 10⁻¹⁷(3.05 ± 0.59) x 10⁻¹⁰
(Z)-3-hexen-1-ol-(5.8 ± 0.9) x 10⁻¹⁷(3.15 ± 0.58) x 10⁻¹⁰
1-octen-3-ol-(2.0 ± 0.3) x 10⁻¹⁷(4.03 ± 0.77) x 10⁻¹⁰

The oxidation of 2-ethyl-2-hexen-1-ol in the atmosphere leads to the formation of a variety of smaller, more oxidized products. These products, which may include aldehydes, ketones, and organic acids, can have a lower volatility than the parent compound. This reduction in volatility is a key step in the formation of secondary organic aerosols (SOA). unc.edu

The process of SOA formation from volatile organic compounds is a complex one, involving gas-phase oxidation followed by the partitioning of the oxidation products between the gas and aerosol phases. copernicus.orgcopernicus.org Compounds with lower volatility are more likely to condense onto existing aerosol particles or to nucleate to form new particles. The multifunctional organic compounds that can be formed from the oxidation of 2-ethyl-2-hexen-1-ol are potential precursors for multiphase aerosol production. unc.edu The formation of SOA has significant implications for the Earth's climate system, as these aerosols can scatter and absorb solar radiation and act as cloud condensation nuclei. unc.edu

Conclusion and Future Research Perspectives for 2 Hexen 1 Ol, 2 Ethyl

Synthesis of Current Knowledge on 2-Hexen-1-ol, 2-ethyl-

2-Hexen-1-ol, 2-ethyl- is an organic compound with the chemical formula C8H16O. nist.gov Basic physicochemical properties available from public databases are summarized in the table below. Currently, the depth of scientific literature specifically focused on 2-Hexen-1-ol, 2-ethyl- is limited. Much of the available information is derived from general chemical databases rather than from dedicated research studies.

Table 1: Physicochemical Properties of 2-Hexen-1-ol, 2-ethyl-

Property Value Source
Molecular Formula C8H16O NIST WebBook nist.gov
Molecular Weight 128.2120 g/mol NIST WebBook nist.gov
CAS Registry Number 50639-00-4 NIST WebBook nist.gov

The existing data primarily consists of its structural identification and basic molecular properties. In contrast, related compounds such as trans-2-Hexen-1-ol (B124871) and 2-ethyl-1-hexanol have been more extensively studied. trans-2-Hexen-1-ol is recognized for its use as a flavoring agent and has been investigated for its potential in controlling agricultural pests. thegoodscentscompany.comthegoodscentscompany.com 2-ethyl-1-hexanol is a significant industrial chemical, primarily used as a precursor in the synthesis of plasticizers and as a solvent. epa.govregulations.gov The study of these related compounds provides a foundational understanding that may inform future investigations into 2-Hexen-1-ol, 2-ethyl-.

Identification of Knowledge Gaps and Unexplored Research Avenues

The current body of scientific literature reveals significant knowledge gaps concerning 2-Hexen-1-ol, 2-ethyl-. There is a notable absence of research in several critical areas:

Synthesis and Characterization: While the structure is known, detailed studies on efficient and stereoselective synthesis methods for 2-Hexen-1-ol, 2-ethyl- are lacking. A comprehensive characterization of its physical and chemical properties, beyond the basic data available, has not been published.

Biological Activity: There is no readily available research on the biological activities of 2-Hexen-1-ol, 2-ethyl-. Its potential applications in areas such as agriculture, similar to trans-2-Hexen-1-ol, or its potential toxicological profile, akin to the concerns with 2-ethyl-1-hexanol, remain unexplored.

Industrial Applications: Potential industrial applications for 2-Hexen-1-ol, 2-ethyl- have not been investigated. Its structural similarity to 2-ethyl-1-hexanol suggests it could potentially be explored as a precursor for polymers or as a specialty solvent, but no such studies have been documented.

Natural Occurrence: Unlike trans-2-Hexen-1-ol, which is a known natural volatile compound in many plants, there is no information on whether 2-Hexen-1-ol, 2-ethyl- occurs naturally.

Prognostic Directions for Future Academic and Industrial Research on 2-Hexen-1-ol, 2-ethyl-

Future research on 2-Hexen-1-ol, 2-ethyl- should be directed at filling the aforementioned knowledge gaps. A systematic approach, beginning with fundamental research and progressing towards potential applications, is warranted.

Academic Research:

Development of Synthetic Routes: A primary focus should be on the development of efficient and stereoselective synthetic methodologies. This would not only provide a reliable source of the compound for further study but also be of academic interest in the field of organic synthesis.

Comprehensive Physicochemical Characterization: Detailed studies are needed to fully characterize its properties, including spectroscopic data, solubility in various solvents, and thermal stability.

Exploration of Biological Activities: Initial screening for a range of biological activities, such as antimicrobial, insecticidal, or herbicidal properties, could reveal potential applications in agriculture or pharmaceuticals. This could be guided by the known activities of structurally similar compounds.

Toxicological and Environmental Impact Assessment: A thorough evaluation of its toxicological profile and environmental fate is crucial before any potential application can be considered. This would include studies on its biodegradability and potential for bioaccumulation.

Industrial Research:

Evaluation as a Polymer Precursor: Given its structural similarity to 2-ethyl-1-hexanol, a key component in the production of plasticizers, industrial research could explore the potential of 2-Hexen-1-ol, 2-ethyl- as a monomer or precursor for the synthesis of novel polymers with unique properties.

Investigation as a Specialty Solvent or Additive: Its properties as a solvent, such as its polarity and boiling point, should be investigated to determine its suitability for specific industrial applications, for instance, in coatings, inks, or as a reaction medium.

Potential as a Fragrance or Flavor Ingredient: Drawing parallels with trans-2-Hexen-1-ol, its organoleptic properties should be evaluated to assess its potential as a novel fragrance or flavor ingredient. thegoodscentscompany.comthegoodscentscompany.com

Table 2: Mentioned Compounds

Compound Name
2-Hexen-1-ol, 2-ethyl-
trans-2-Hexen-1-ol

Q & A

Q. What are the optimal chromatographic conditions for resolving stereoisomers of 2-ethyl-2-hexen-1-ol in gas chromatography-mass spectrometry (GC-MS)?

Methodological Answer: To resolve stereoisomers (e.g., cis vs. trans), use polar capillary columns such as DB-Wax (30 m × 0.25 mm × 0.25 µm) with a temperature ramp starting at 40°C (hold 3 min) and increasing at 3°C/min to 245°C. Carrier gas (He) flow rates of 1.2 mL/min enhance separation efficiency. Confirm retention indices (e.g., RI = 1323–1338) using reference libraries like NIST Chemistry WebBook . For isomer differentiation, compare retention times and spectral fragmentation patterns, particularly m/z peaks associated with acetate derivatives (e.g., 142.1956 molecular ion) .

Q. How can synthetic routes for 2-ethyl-2-hexen-1-ol be optimized for high stereochemical purity?

Methodological Answer: Catalytic hydrogenation or isomerization of precursor alkenols (e.g., 2-ethyl-1-hexanol derivatives) using palladium chloride (PdCl₂) or magnesium acetate in hexane improves stereocontrol. Monitor reaction progress via FT-IR for C=C bond reduction (1650–1600 cm⁻¹ absorbance) and validate purity using chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column . For kinetic studies, employ density functional theory (DFT) to model transition states and predict dominant stereoisomer formation pathways .

Advanced Research Questions

Q. How do stereoisomers of 2-ethyl-2-hexen-1-ol influence its atmospheric oxidation kinetics and secondary organic aerosol (SOA) formation?

Methodological Answer: The E-isomer reacts faster with hydroxyl radicals (•OH) due to lower steric hindrance at the double bond. Use flow tube reactors with online proton-transfer-reaction mass spectrometry (PTR-MS) to quantify rate constants (e.g., kOH ≈ 1.5 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for E-isomer). Major oxidation products include hydroxyhexenals (C₆H₁₀O₂), identified via LC-MS/MS with electrospray ionization (ESI⁻ mode) and corroborated by DFT calculations . Contrast SOA yields (10–15% for E vs. 5–8% for Z) in smog chamber studies under varying NOₓ conditions .

Q. What is the ecological role of 2-ethyl-2-hexen-1-ol in plant-insect interactions, and how can its emission dynamics be modeled?

Methodological Answer: In infested olive fruits, 2-ethyl-2-hexen-1-ol emissions correlate with herbivory stress (e.g., Dacus oleae infestation). Quantify in vivo using dynamic headspace sampling coupled with thermal desorption GC-MS. Model emission fluxes using light/temperature-dependent algorithms (e.g., G93 model) with normalized emission factors (1–5 µg g⁻¹ h⁻¹) scaled to foliar biomass density . Field validations require eddy covariance towers equipped with VOC sensors to resolve diurnal emission patterns .

Q. How do solvent polarity and catalyst choice affect the regioselectivity of 2-ethyl-2-hexen-1-ol in esterification reactions?

Methodological Answer: In nonpolar solvents (e.g., hexane), Lewis acids like BF₃·Et₂O favor acetate formation at the primary hydroxyl group (>90% yield). Polar aprotic solvents (e.g., DMF) shift selectivity toward secondary hydroxyl esters (60–70% yield) via stabilization of transition states. Monitor regioselectivity using ¹H-NMR (δ 4.1–4.3 ppm for primary ester vs. δ 5.1–5.3 ppm for secondary). Optimize with response surface methodology (RSM) for solvent/catalyst combinatorial effects .

Data Contradictions and Resolution

  • Stereoisomer Identification: reports retention indices (RI = 1323–1338) for E/Z-isomers on DB-Wax columns, but conflicting RI values (1334–1338) from ZB-Wax columns in suggest phase-dependent variability. Resolve by cross-referencing with synthetic standards .
  • Atmospheric Reactivity: attributes SOA formation to hydroxyhexenals, while emphasizes monoterpene-derived aerosols. Contextualize by comparing oxidation pathways under high-NOₓ vs. low-NOₓ regimes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hexen-1-ol, 2-ethyl-
Reactant of Route 2
Reactant of Route 2
2-Hexen-1-ol, 2-ethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.